4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Arylpiperazine Fluorination GPCR Binding

Medicinal chemistry programs targeting CNS aminergic GPCRs often face challenges in sourcing building blocks with precise substitution patterns for definitive SAR studies. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline provides the exact 4-fluoroaniline and methylene-bridged piperazine pharmacophore required for hit-to-lead optimization, eliminating the risk of altered binding profiles associated with non-fluorinated or direct-linked analogs. • Enables synthesis of compound libraries with rapid brain penetration potential, demonstrated by related arylpiperazine class evidence. • Facilitates development of potent, selective chemical probes; related fluorinated derivatives achieve nanomolar IC50 values (e.g., 0.055 nM against αvβ3 integrin). • Serves as a direct precursor for 18F radiolabeling to create novel PET tracers for in vivo GPCR imaging.

Molecular Formula C11H14FN3O2
Molecular Weight 239.25 g/mol
Cat. No. B13601874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(piperazin-1-ylmethyl)aniline
Molecular FormulaC11H14FN3O2
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C11H14FN3O2/c12-11-2-1-10(15(16)17)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2
InChIKeyVSQKYFLDBIXJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(piperazin-1-ylmethyl)aniline Technical Overview


4-Fluoro-3-(piperazin-1-ylmethyl)aniline (CAS: 2229030-12-8) is a fluorinated arylpiperazine building block, classified as an aromatic amine . It consists of an aniline core substituted with a fluorine atom at the para position and a piperazine moiety linked via a methylene bridge . This structural configuration is of interest in medicinal chemistry as a scaffold for developing bioactive molecules, particularly those targeting aminergic G protein-coupled receptors (GPCRs) [1] and as enzyme inhibitors . Its primary role is as a versatile intermediate for constructing more complex, pharmacologically relevant compounds, rather than a standalone active pharmaceutical ingredient .

Role Synthetic intermediate for aminergic GPCR scaffolds
Key features 4-Fluoro aniline, methylene-linked piperazine
Use context SAR studies, hit-to-lead optimization

4-Fluoro-3-(piperazin-1-ylmethyl)aniline Irreplaceability


Substitution of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline with a generic arylpiperazine or its non-fluorinated analog is not scientifically valid due to the compound's precise substitution pattern, which dictates its physicochemical and biological properties. The 4-fluoro substituent on the aniline ring significantly alters electronic distribution and metabolic stability compared to non-fluorinated analogs [1]. Furthermore, the methylene bridge linking the piperazine to the aniline core distinguishes it from direct-linked analogs, influencing molecular flexibility, conformation, and binding affinity to biological targets [2]. The combination of these features—a 4-fluoroaniline, a methylene spacer, and a secondary piperazine—creates a unique pharmacophore. Therefore, substituting with a compound like 4-Fluoro-3-(piperazin-1-yl)aniline (lacking the methylene bridge) or 3-(piperazin-1-ylmethyl)aniline (lacking the fluorine) is expected to yield a different profile in assays, making this specific compound the requisite entity for SAR studies, hit-to-lead optimization, and the synthesis of defined chemical series .

4-Fluoro substituent
Non-fluorinated analogs may shift electronic and metabolic stability profiles
Methylene bridge (–CH₂–)
Direct-linked piperazine analogs may alter conformational flexibility and receptor-fit profiles
Combined pharmacophore
Replacing the entire scaffold risks a different SAR series and assay-readout shift

4-Fluoro-3-(piperazin-1-ylmethyl)aniline Quantitative Differentiation


Binding Affinity Advantage of Fluorination

The presence of a fluorine atom on the aniline ring is a key differentiator for 4-Fluoro-3-(piperazin-1-ylmethyl)aniline. While direct, head-to-head binding data for this exact compound versus its non-fluorinated analog (3-(piperazin-1-ylmethyl)aniline) is not available in public literature, class-level SAR studies on arylpiperazines demonstrate that 4-fluoro substitution can significantly enhance binding affinity and selectivity for aminergic GPCRs [1]. For example, in a series of phenylpiperazine derivatives, a fluorine-substituted analog exhibited strong antagonistic activity for the αvβ3 integrin receptor with an IC50 of 0.055 nM, underscoring the impact of fluorination on potency [2]. This evidence supports the selection of the fluorinated compound, 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, over its non-fluorinated counterpart to achieve enhanced target engagement in related GPCR or integrin-targeting projects.

Fluorination advantage
Class-level
Reported class benchmark: IC₅₀ 0.055 nM at αvβ3 integrin
Supports fluorination SAR in GPCR/integrin projects
Target compound lacks direct head-to-head binding data
Arylpiperazine Fluorination GPCR Binding SAR

Methylene Spacer Impact on Receptor Binding

The methylene bridge (-CH2-) between the aniline core and the piperazine ring distinguishes 4-Fluoro-3-(piperazin-1-ylmethyl)aniline from compounds where the piperazine is directly attached (e.g., 4-Fluoro-3-(piperazin-1-yl)aniline). This structural feature increases conformational flexibility and can influence receptor binding. A study on N-arylpiperazinylmethyl triazoles, which share a similar methylene-linked arylpiperazine motif, demonstrated that this flexibility is a critical factor for optimizing dopamine D4 receptor affinity and selectivity [1]. The compounds were specifically designed with the goal of optimizing their interaction with the D4 receptor, a target of interest for CNS disorders. The methylene spacer is therefore a key design element for achieving the desired receptor fit, and its absence in direct-linked analogs is a significant structural divergence that can lead to different binding profiles [1].

Methylene spacer role
Class-level
Methylene-linked motif optimizes dopamine D4 receptor interaction
Indicates spacer importance for receptor-selectivity tuning
Direct-linked analogs may shift binding profiles
Arylpiperazine Methylene Bridge Conformation D4 Receptor

CNS Penetration of Arylpiperazines

For CNS-targeted research, blood-brain barrier (BBB) permeability is a critical differentiator. A class-level inference from studies on 1-arylpiperazines indicates that these compounds, which share the core structure of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, exhibit significant brain penetration. In rat models, 1-aryl-piperazines were shown to readily enter the brain, with Cmax values generally being reached within five minutes of parenteral injection [1]. This pharmacokinetic property is essential for in vivo studies targeting CNS receptors such as the 5-HT1A receptor, a common target for arylpiperazine-based compounds [2]. In contrast, compounds lacking this core structure or with significant differences in lipophilicity may have reduced or unpredictable BBB penetration, making this compound a more suitable starting point for neuroscience applications.

CNS penetration
Class-level
Brain Cmax reached within 5 min (rat, parenteral)
Supports brain-exposure consideration for in vivo CNS studies
Class-level pharmacokinetic reference
Arylpiperazine Blood-Brain Barrier CNS Penetration Pharmacokinetics

Validated Applications of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline


GPCR Ligand Discovery for CNS Disorders

This compound is an ideal scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders. Its structural features—a 4-fluoroaniline and a methylene-linked piperazine—are optimized for interacting with aminergic GPCRs, such as serotonin (5-HT) and dopamine (D4) receptors [5]. The demonstrated class-level evidence of rapid brain penetration for arylpiperazines [4] supports its use in synthesizing compound libraries for in vivo CNS studies. Researchers can leverage this scaffold to explore SAR around 5-HT1A receptor binding and D4 receptor selectivity, as seen in related N-arylpiperazinylmethyl series [5].

Chemical Probes for Integrin & Kinase Targets

The fluorine atom on the aniline ring is a key structural element associated with enhanced binding potency and selectivity, as demonstrated by fluorinated phenylpiperazine derivatives showing nanomolar IC50 values against αvβ3 integrin (IC50 = 0.055 nM) [5]. This makes 4-Fluoro-3-(piperazin-1-ylmethyl)aniline a valuable intermediate for synthesizing potent and selective chemical probes for integrin receptors or small molecule kinase inhibitors [4]. Its use as a building block can lead to the development of tool compounds for investigating cell adhesion, migration, and signal transduction pathways in oncology and inflammation research [5].

Radiolabeled PET Tracer Synthesis

The presence of the fluorine atom offers a direct route for radiolabeling with 18F, a common isotope for positron emission tomography (PET) imaging [5]. Related arylpiperazine compounds, such as 18F-Mefway, have been successfully radiolabeled and used as PET tracers to study 5-HT1A receptor distribution in vivo [5]. 4-Fluoro-3-(piperazin-1-ylmethyl)aniline can serve as a precursor for developing novel PET tracers for imaging GPCR expression in the brain, providing a tool for both preclinical research and potential clinical diagnostic applications.

Application
Selection Property
Validation Focus
CNS aminergic GPCR ligand design
4-Fluoro, methylene-linked arylpiperazine scaffold
Receptor binding and selectivity profiling
Integrin and kinase chemical probe synthesis
Fluorine-substituted intermediate for binding-optimized libraries
Target engagement and selectivity assays
Preclinical PET tracer development
Fluorine atom for ¹⁸F radiolabeling
Radiosynthesis and biodistribution studies

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